molecular formula C23H26N2O3 B2819704 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 941870-31-1

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No. B2819704
M. Wt: 378.472
InChI Key: YCZRTGVEOHCJBI-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide, also known as DREADD agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DREADD stands for Designer Receptors Exclusively Activated by Designer Drugs, and it refers to a technique used to selectively activate or inhibit specific neurons in the brain. DREADD agonists, such as N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide, are used to activate these receptors and study the effects on neuronal activity and behavior.

Scientific Research Applications

Molecular Structure and Photophysical Properties

  • Studies on similar compounds have focused on their molecular structure, demonstrating how variations in molecular design influence photophysical properties. For instance, the examination of solvatochromic probes like PRODAN, which shares a similar naphthalene-dimethylamino motif, reveals significant solvatochromic shifts in fluorescence spectra, indicating their potential application in studying solute-solvent interactions (Bunker, Bowen, & Sun, 1993).

Diagnostic Imaging

  • Research involving derivatives of naphthalene-dimethylamino compounds, such as [18F]FDDNP, highlights their application in diagnostic imaging, specifically in the detection of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. This demonstrates the compound's potential utility in developing noninvasive diagnostic techniques for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Organometallic Chemistry

  • Several studies have utilized related naphthalene and dimethylamino compounds as intermediates in the synthesis of complex organometallic structures. These compounds have been shown to facilitate asymmetric synthesis and hydrophosphination reactions, indicating their importance in the development of chiral molecules and ligands for catalysis (Huang et al., 2010; Liu et al., 2009).

Fluorescence Imaging

  • The development of fluorescent probes based on naphthalene-dimethylamino frameworks for high-resolution imaging of zinc ions in biological systems showcases the utility of these compounds in biochemical and medical research. This highlights their potential for applications in cellular imaging and tracing metal ion distribution within living organisms (Lee et al., 2015).

Antibacterial Studies

  • Derivatives of naphthalene containing dimethylamino groups have been explored for their antibacterial properties, with certain compounds exhibiting significant activity against bacterial strains. This suggests a possible application in designing new antibacterial agents and understanding the molecular basis of their activity (Ravichandiran, Premnath, & Vasanthkumar, 2015).

properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-25(2)20(18-12-7-10-16-9-5-6-11-17(16)18)15-24-23(26)19-13-8-14-21(27-3)22(19)28-4/h5-14,20H,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZRTGVEOHCJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide

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